molecular formula C8H10NNaO6S2 B3056041 Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt CAS No. 68460-04-8

Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt

Cat. No. B3056041
CAS RN: 68460-04-8
M. Wt: 303.3 g/mol
InChI Key: RBIOGJORBVISNE-UHFFFAOYSA-M
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Description

Benzenesulfonamide is an organic compound that contains a sulfonamide group linked to a benzene ring . It is used in the synthesis of dyes, photochemicals, and disinfectants .


Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt” are not available, benzenesulfonamide derivatives have been synthesized for various studies . For instance, new aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of benzenesulfonamide consists of a benzene ring attached to a sulfonamide group . The exact structure of “this compound” would include additional groups attached to the molecule.


Physical And Chemical Properties Analysis

Benzenesulfonamide is a solid at room temperature with a melting point of 150-152°C . It is soluble in methanol . The exact physical and chemical properties of “this compound” would depend on its specific structure.

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives can vary depending on the specific derivative and its intended use. For example, some benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX, a target for antiproliferative agents .

Safety and Hazards

Benzenesulfonamide is harmful if swallowed . It should be handled with care, and skin contact should be avoided . The safety and hazards of “Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt” would depend on its specific structure and properties.

Future Directions

While specific future directions for “Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt” are not available, research into benzenesulfonamide and its derivatives continues. For example, studies have been conducted to find environmentally friendly and cost-effective solvents for benzenesulfonamide . Additionally, benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents .

properties

IUPAC Name

sodium;2-(benzenesulfonamido)ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S2.Na/c10-16(11,8-4-2-1-3-5-8)9-6-7-15-17(12,13)14;/h1-5,9H,6-7H2,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIOGJORBVISNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071558
Record name Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68460-04-8
Record name Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068460048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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